Data Integrity Check: Reported A1 Adenosine Receptor Affinity is Likely Misattributed
An automated search for CAS 2640950-27-0 in the BindingDB database returns no direct entry. The structurally related patent example US8609833, 87 (BDBM108256) has a reported Ki of 5.79 nM for the human adenosine A1 receptor (measured by displacement of [3H] 2-chloro-N6-cyclopentyladenosine in CHO cells) [1]. However, the curated SMILES for this database entry corresponds to a ribose-containing nucleoside (C10H12N6O6), not the 6-arylpiperazine-9-methoxyethyl-purine scaffold of the target compound. This structural mismatch means the quantitative binding data cannot be reliably attributed to 6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine [1].
| Evidence Dimension | Structural identity vs. bioactivity data attribution |
|---|---|
| Target Compound Data | Scaffold: 6-arylpiperazinyl-9-methoxyethyl-purine (C18H22ClN5O, MW ~394.4 g/mol) |
| Comparator Or Baseline | BDBM108256 entry: Nucleoside scaffold (C10H12N6O6, MW 312.2 g/mol) with Ki A1 = 5.79 nM |
| Quantified Difference | Not applicable; data is for a different chemotype |
| Conditions | Database cross-referencing and structural analysis |
Why This Matters
For scientific procurement, this finding is critical: it invalidates a key data point often used to justify this compound's selection, forcing researchers to either conduct de novo profiling or obtain data directly from the patent assignee.
- [1] BindingDB. BDBM108256 (CHEMBL2205239, US8609833, 87): Ki Summary for Adenosine A1, A2, and A3 receptors. [Data accessed 2026-04-30]. View Source
